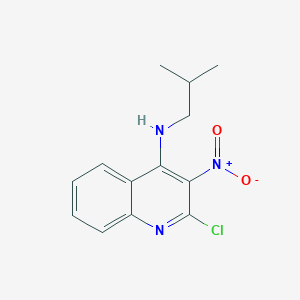
4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-
概要
説明
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those related to 4-Quinolinamine, have been widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metal surfaces. This characteristic makes them valuable in protecting metals against corrosion, an application critical in extending the lifespan of metal components in various industrial settings (Verma, Quraishi, & Ebenso, 2020).
Immune Response Modulation
Imiquimod, a derivative closely related to 4-Quinolinamine, demonstrates the ability to modulate immune responses. It activates immune cells by inducing the localized production of cytokines, showcasing potential in treating various cutaneous diseases. This property underscores the compound's role in immunotherapy, highlighting the therapeutic versatility of 4-Quinolinamine derivatives beyond their direct antimicrobial or antiviral activities (Syed, 2001).
Atmospheric Chemistry
In the field of atmospheric chemistry, derivatives of 4-Quinolinamine are involved in studies on nitrophenols, which are compounds of environmental concern due to their formation from various anthropogenic and natural sources. These studies are crucial for understanding the atmospheric processes that lead to the formation and degradation of harmful compounds, thereby contributing to environmental protection efforts (Harrison et al., 2005).
Water Technology and Environmental Science
In water technology and environmental science, the focus on compounds such as N-Nitrosodimethylamine (NDMA) and its precursors, to which 4-Quinolinamine derivatives are related, is significant. Research in this area aims to understand the formation mechanisms of these compounds and to develop removal strategies, which are vital for ensuring the safety of drinking water and minimizing environmental impacts (Nawrocki & Andrzejewski, 2011).
特性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWFDUDOJMSGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448955 | |
| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |
CAS RN |
133860-75-0 | |
| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
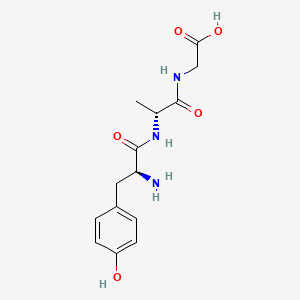
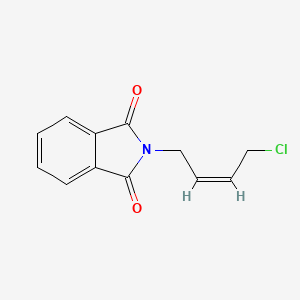
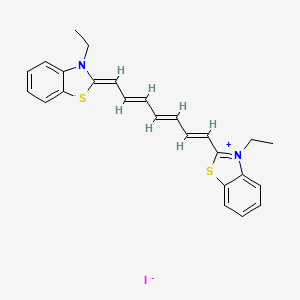
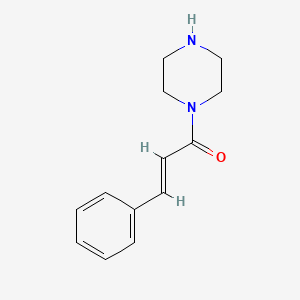
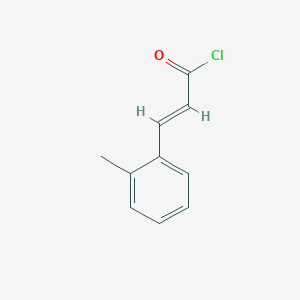
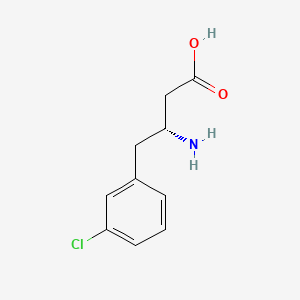
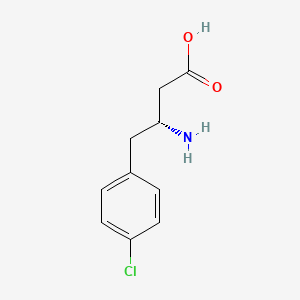
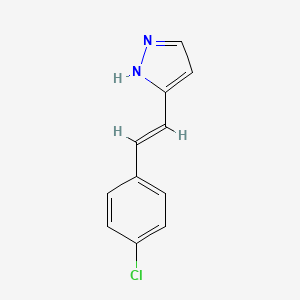

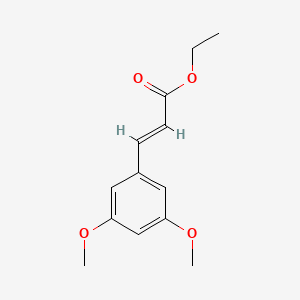
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
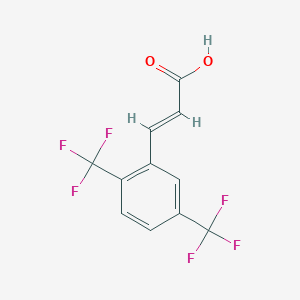
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)